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Dgat1-IN-1 Binding Site on DGAT1 Enzyme: A Technical Guide

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Compound of Interest		
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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding site and mechanism of action of **Dgat1-IN-1**, a potent inhibitor of the Diacylglycerol O-acyltransferase 1 (DGAT1) enzyme.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis[1][2][3][4]. It plays a crucial role in dietary fat absorption and storage[5][6]. Given its involvement in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease[2][3][5][6]. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis, decrease fat accumulation, and improve insulin sensitivity[1][2][3]. **Dgat1-IN-1** is a potent and selective small-molecule inhibitor of DGAT1.

Dgat1-IN-1 and its Binding Site on the DGAT1 Enzyme

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of human DGAT1 in complex with inhibitors, including **Dgat1-IN-1** and a structurally similar compound, T863[7]. These studies reveal that **Dgat1-IN-1** binds within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic reticulum[7].



The binding of **Dgat1-IN-1** is characterized by its deep insertion into this tunnel. The portion of **Dgat1-IN-1** that shares a scaffold with T863 is positioned further into the tunnel, while its additional bulky (trifluoromethoxy)benzene moiety extends towards the catalytic center of the enzyme[7]. The amide group of **Dgat1-IN-1** forms crucial hydrogen bonds with the evolutionarily conserved residues Trp377, the catalytic His415, and Asn378, effectively locking the inhibitor in the active site[8]. This binding mode physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.

Mechanism of Action

Kinetic studies have demonstrated that inhibitors like T863, which shares a binding mechanism with **Dgat1-IN-1**, act as competitive inhibitors with respect to the oleoyl-CoA substrate and as uncompetitive inhibitors with respect to the 1,2-diacylglycerol (DAG) substrate[1]. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the enzyme.

Quantitative Data

The inhibitory potency of **Dgat1-IN-1** and related compounds has been quantified in various assays. The following tables summarize the key quantitative data.



Inhibitor	Target	Assay Condition	IC50 Value	Reference
Dgat1-IN-1	Human DGAT1	Cell lysate from Hep3B cells overexpressing human DGAT1	< 10 nM	[9]
T863	Human DGAT1	Purified human DGAT1	15 nM	[10]
T863	Human DGAT1	CPM fluorescent assay	49 nM	[1]
T863	Human DGAT1	TLC assay	17 nM	[1]
Т863	Mouse DGAT1	Microsomes from mouse adipose tissue	16 nM	[1]
T863	Mouse DGAT1	Microsomes from mouse small intestine	23 nM	[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of DGAT1 inhibitors are provided below.

Recombinant Human DGAT1 Expression and Purification

This protocol describes the expression of recombinant human DGAT1 in insect cells for use in in vitro biochemical assays.

Protocol:

 The Bac-to-Bac baculovirus expression system is used to express recombinant human DGAT1 in Sf-9 insect cells.



- Sf-9 cells are infected with the recombinant baculovirus at an optimal multiplicity of infection.
- After 64 hours of incubation, the infected cells are harvested in ice-cold phosphate-buffered saline (PBS).
- Cell lysis is performed using nitrogen decompression to obtain the cell lysate containing the recombinant DGAT1 enzyme.
- For purified enzyme assays, human DGAT1 fused with an N-terminal maltose-binding protein (MBP) and a TEV cleavage site is expressed in HEK293 GnTi- cells using the BacMam system[7].

DGAT1 Activity Assays

Several assay formats have been developed to measure DGAT1 enzymatic activity and the potency of its inhibitors.

This high-throughput assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.

Protocol:

- The DGAT1-mediated reaction is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free bovine serum albumin (BSA), sucrose, the diacylglycerol (DAG) substrate, and the acyl-CoA substrate.
- The reaction is initiated by the addition of the DGAT1 enzyme source (e.g., purified enzyme or cell microsomes).
- A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is included in the reaction.
- CPM reacts with the released CoASH to form a fluorescent product, CoA-CPM.
- The fluorescence of CoA-CPM is measured at an emission wavelength of 460 nm[1].

This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into the triglyceride product.



Protocol:

- The reaction mixture contains Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free BSA, sucrose, [14C]oleoyl-CoA, and the diacylglycerol (DAG) acyl acceptor.
- The reaction is initiated by adding the DGAT1 enzyme source (e.g., cell lysates or microsomal protein).
- The reaction is incubated for a specific time and then stopped by the addition of a solvent mixture (e.g., chloroform/methanol).
- The lipids are extracted, and the lipid extract is spotted onto a thin-layer chromatography (TLC) plate.
- The TLC plate is developed in a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the different lipid species.
- The radiolabeled triglyceride product is visualized and quantified using phosphorimaging[1].

This assay directly measures the binding of a radiolabeled inhibitor to the DGAT1 enzyme.

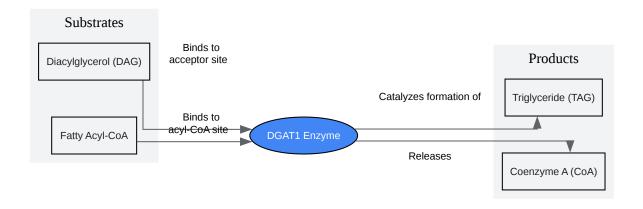
Protocol:

- Aliquots of Sf-9 cell microsomal membranes containing human DGAT1 are incubated with a radiolabeled DGAT1 inhibitor (e.g., [3H]T863) and varying concentrations of the unlabeled test compound (e.g., Dgat1-IN-1).
- The binding reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl2, EDTA,
 BSA, and protease inhibitors for 90 minutes.
- The reaction mixture is then filtered through a membrane to separate the bound from the unbound radioligand.
- The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a liquid scintillation counter[1].

Visualizations

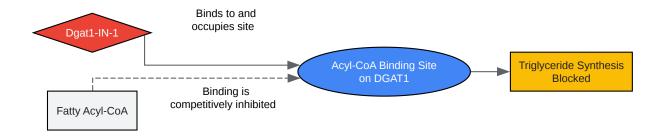


The following diagrams illustrate the DGAT1 enzymatic reaction and the mechanism of inhibition by **Dgat1-IN-1**.



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Caption: The enzymatic reaction catalyzed by DGAT1.



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Caption: Competitive inhibition of DGAT1 by **Dgat1-IN-1**.

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